REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)[CH2:4][CH2:3]1>[Pd].CO>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([NH2:15])[CH:10]=2)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)NC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the temperature below 35° C
|
Type
|
FILTRATION
|
Details
|
Filter off the catalyst
|
Type
|
WASH
|
Details
|
wash with methanol (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrates under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)NC1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 109.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |